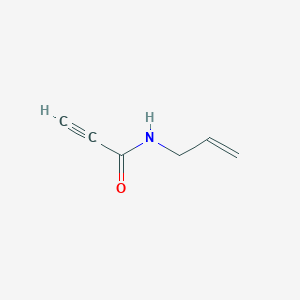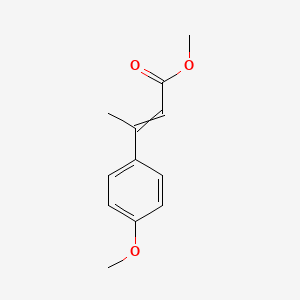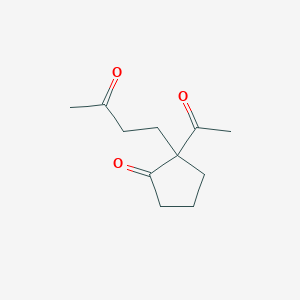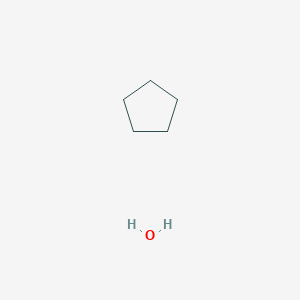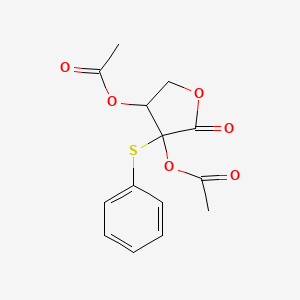![molecular formula C18H21ClN2O B12555669 (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 188905-71-7](/img/structure/B12555669.png)
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-chloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.
Automated Coupling: The diazonium salt is then transferred to a reactor where it is coupled with 4-(hexyloxy)aniline under controlled conditions. Automated systems ensure precise control over reaction parameters, leading to high yields and purity.
化学反应分析
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydrazobenzenes or anilines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photoswitchable ligand in biological systems, allowing control over biological processes using light.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound undergoes a reversible transformation between the E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, affecting various pathways and processes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with two phenyl groups linked by a diazene group.
4-Chloroazobenzene: Similar structure but lacks the hexyloxy group.
4-(Hexyloxy)azobenzene: Similar structure but lacks the chloro group.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both the 4-chlorophenyl and 4-(hexyloxy)phenyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
188905-71-7 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C18H21ClN2O/c1-2-3-4-5-14-22-18-12-10-17(11-13-18)21-20-16-8-6-15(19)7-9-16/h6-13H,2-5,14H2,1H3 |
InChI 键 |
CENYZPKRCSZCKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


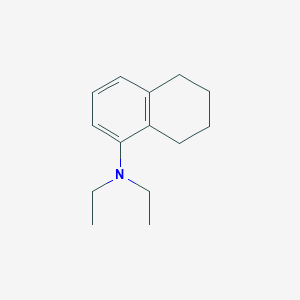

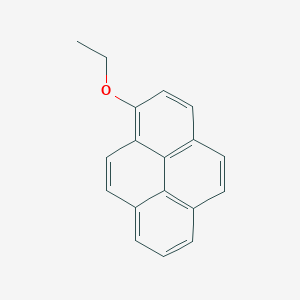

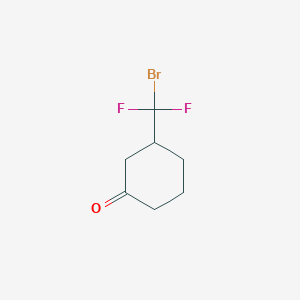
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
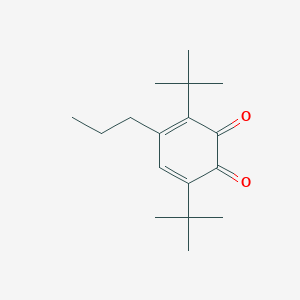
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
